(R)-(-)-2-Pentanol (CAS 31087-44-2) is an enantiomerically pure aliphatic secondary alcohol characterized by a boiling point of 119–120 °C, a density of 0.809 g/mL, and an optical rotation of [α]25/D -13° (neat) . In industrial and laboratory procurement, it is primarily sourced as a high-value chiral building block and resolving agent. Unlike standard bulk solvents, this specific enantiomer is procured to introduce precise stereocenters into active pharmaceutical ingredients (APIs), advanced liquid crystal materials, and specialized fragrance formulations. Its utility relies entirely on its enantiomeric purity, which directly dictates the spatial orientation, receptor binding affinity, and macroscopic physical properties of downstream synthesized products.
Substituting (R)-(-)-2-pentanol with generic racemic 2-pentanol or its (S)-enantiomer fundamentally compromises process efficiency and product viability. In asymmetric synthesis, utilizing the racemate necessitates complex, low-yield late-stage kinetic resolution, capping the theoretical yield of the desired stereoisomer at 50% and significantly increasing downstream waste [1]. Furthermore, substituting with (S)-(+)-2-pentanol introduces the opposite stereocenter during nucleophilic substitution or esterification, which can render pharmaceutical intermediates biologically inactive or reverse the helical twisting power in liquid crystal formulations. Consequently, generic substitution is not a viable option when strict stereochemical control is the primary procurement driver.
In the synthesis of chiral active pharmaceutical ingredients (APIs), utilizing enantiomerically pure (R)-(-)-2-pentanol enables the direct formation of stereospecific intermediates (e.g., via SN2 inversion) with near-quantitative transfer of chirality . When compared to utilizing racemic 2-pentanol, which necessitates downstream kinetic resolution, starting with the pure (R)-isomer doubles the theoretical yield of the target enantiomer and eliminates the need for costly chiral separation steps.
| Evidence Dimension | Theoretical Yield of Target Stereoisomer |
| Target Compound Data | Up to 100% theoretical yield (direct stereospecific synthesis) |
| Comparator Or Baseline | Racemic 2-pentanol (maximum 50% theoretical yield) |
| Quantified Difference | 100% increase in effective yield |
| Conditions | Direct nucleophilic substitution (SN2) workflows |
Procuring the pure (R)-enantiomer streamlines API manufacturing by bypassing inefficient late-stage resolution, directly reducing raw material waste and process time.
In biocatalytic process design, (R)-(-)-2-pentanol demonstrates extreme stereoselectivity when subjected to transesterification catalyzed by Candida antarctica lipase B (CALB). Studies using acyl donors like vinyl acetate or ethyl butyrate show that CALB selectively acylates the (R)-enantiomer with an enantiomeric ratio (E) frequently exceeding 100, while the (S)-enantiomer remains largely unreacted [1]. This high selectivity makes (R)-2-pentanol an ideal benchmark substrate for evaluating novel enzymatic reactive distillation (ERD) systems.
| Evidence Dimension | Enzymatic Acylation Selectivity (Enantiomeric Ratio, E) |
| Target Compound Data | E > 100 (highly reactive with CALB) |
| Comparator Or Baseline | (S)-2-pentanol (near-zero reactivity) |
| Quantified Difference | >100-fold preference for the (R)-enantiomer |
| Conditions | CALB-catalyzed transesterification in batch ERD or solid/gas reactors |
For manufacturers utilizing enzymatic resolution, the strict (R)-selectivity ensures high-purity chiral ester production without cross-contamination.
The sensory properties of 2-pentanol are strictly dependent on its stereochemistry, making generic substitution impossible in flavor and fragrance formulations. Sensory evaluations in aqueous solutions reveal that (R)-(-)-2-pentanol has an olfactory threshold of 12.62 mg/L and imparts notes of paint, rubber, and grease [1]. In stark contrast, its (S)-counterpart has a much lower threshold of 3.03 mg/L and delivers minty, plastic, and pungent notes. This profound divergence dictates that only the specified enantiomer can be used to achieve the target aromatic profile.
| Evidence Dimension | Olfactory Detection Threshold (in pure water) |
| Target Compound Data | 12.62 mg/L (heavy/grease notes) |
| Comparator Or Baseline | (S)-(+)-2-pentanol (3.03 mg/L, mint/pungent notes) |
| Quantified Difference | 4.1x higher threshold with a completely divergent odor profile |
| Conditions | Sensory evaluation via 3-AFC in pure water |
Procurement for fragrance applications must specify the exact enantiomer to prevent catastrophic alteration of the product's sensory signature.
In the development of advanced liquid crystal (LC) materials, (R)-(-)-2-pentanol is utilized to synthesize chiral dopants that induce specific helical structures in nematic phases . The incorporation of the (R)-2-pentyloxy chain dictates the macroscopic handedness and pitch of the cholesteric phase. Substituting with the (S)-enantiomer exactly reverses the helical twist, while the racemate destroys the chiral nematic phase entirely, resulting in a standard nematic phase with no helical pitch.
| Evidence Dimension | Helical Twisting Power (HTP) Handedness |
| Target Compound Data | Induces specific macroscopic helical handedness |
| Comparator Or Baseline | Racemic 2-pentanol (HTP = 0, no helical induction) |
| Quantified Difference | Absolute reversal of chiral induction vs (S)-isomer; total loss of function vs racemate |
| Conditions | Chiral dopant synthesis for nematic liquid crystal hosts |
Electronic materials buyers must secure enantiopure (R)-(-)-2-pentanol to ensure the correct optical rotation and phase behavior in liquid crystal display formulations.
Utilized for the direct synthesis of enantiopure drugs where a specific stereocenter is required. By employing (R)-(-)-2-pentanol via stereoretentive or stereoinvertive (SN2) pathways, manufacturers avoid the 50% yield losses and complex separation steps associated with racemic mixtures .
Serves as a standard high-selectivity substrate to test the efficiency, conversion rates, and enantiomeric ratios of novel lipases (such as CALB) and reactive distillation column designs in chemical engineering [1].
Acts as a critical building block to introduce specific chiral side chains into liquid crystal backbones, precisely controlling the helical twisting power, pitch, and optical properties of advanced electronic materials .
Employed as a high-purity reference standard in chiral GC-MS to quantify enantiomeric ratios in complex matrices like fermented beverages (e.g., Baijiu) or fruit extracts, ensuring product authenticity and sensory consistency [2].
Flammable;Irritant